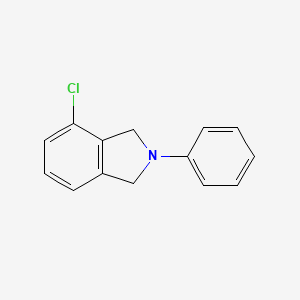
1H-Isoindole,4-chloro-2,3-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- , also known as 2,3-dihydro-1H-indole , is a heterocyclic compound with the chemical formula C₈H₉N . It belongs to the indole family and exhibits intriguing structural features. The molecule consists of a fused benzene ring (phenyl group) and a five-membered nitrogen-containing ring (isoindole) .
Synthesis Analysis
The synthesis of 1H-Isoindole derivatives involves various methods. One notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone can react with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound .
Molecular Structure Analysis
The molecular structure of 1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- is characterized by its bicyclic arrangement. The phenyl group and the isoindole ring are fused together, resulting in a compact and intriguing geometry. Researchers have studied its stereochemistry and conformational preferences to understand its properties and reactivity .
Chemical Reactions Analysis
1H-Isoindole derivatives participate in diverse chemical reactions. These include electrophilic aromatic substitutions, cyclizations, and functional group transformations. Researchers have explored the regioselectivity and reaction pathways of this compound. Notably, the chloro substituent at position 4 influences its reactivity patterns .
Physical And Chemical Properties Analysis
Scientific Research Applications
Heparanase Inhibition and Anti-angiogenic Effects
Compounds derived from 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, similar in structure to the specified compound, have been identified as potent inhibitors of the enzyme heparanase. These inhibitors exhibit significant anti-angiogenic effects, which could be beneficial in treating diseases associated with abnormal angiogenesis, such as cancer. For example, specific derivatives have shown high selectivity and potent inhibitory activity, highlighting their potential as therapeutic agents (Courtney et al., 2004).
Synthetic Applications
The versatile reactivity of isoindole derivatives, such as 3-chloro-2-phenyl-isoindole-1-carbaldehyde, underlines their importance in organic synthesis. These compounds can be transformed into various phthalimide derivatives through reactions with reducing or alkylating agents. This unique reactivity profile enables the selective synthesis of novel compounds, demonstrating the utility of isoindole derivatives in expanding the toolkit of synthetic chemistry (Baglai et al., 2012).
Halogen Bonding and Supramolecular Chemistry
Isoindole derivatives with halogen substituents, such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, play a significant role in the study of halogen bonding. These compounds contribute to the formation of supramolecular architectures through intermolecular interactions, including halogen bonds. Such studies are crucial for the design of new materials and understanding molecular recognition processes (Gurbanov et al., 2021).
Antiviral Research
Although not directly related to the specific compound mentioned, research on isoindole-1,3-dione derivatives has explored their potential as inhibitors of the human immunodeficiency virus (HIV) integrase. This highlights the broader applicability of isoindole derivatives in medicinal chemistry, even though the specific activities may vary widely between different structural analogs (Penta et al., 2013).
Safety and Hazards
1H-Isoindole derivatives should be handled with care due to their potential toxicity. Researchers must follow safety protocols when working with these compounds. Specific hazards may include skin and eye irritation, inhalation risks, and environmental impact. Proper protective equipment and disposal procedures are essential .
properties
IUPAC Name |
4-chloro-2-phenyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIKZHMJLCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylisoindoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2774688.png)
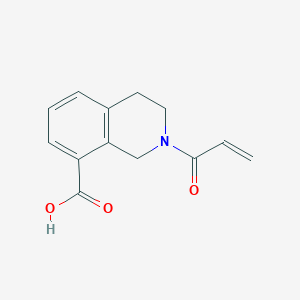
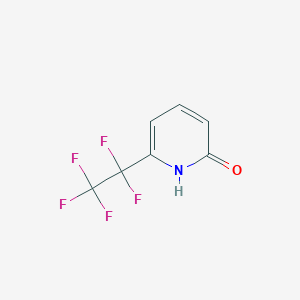
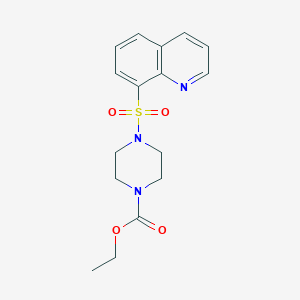
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2774692.png)


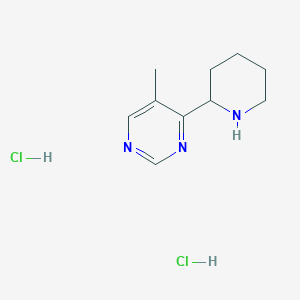
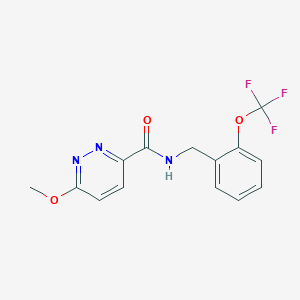
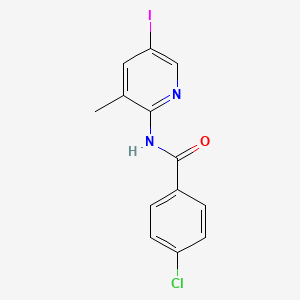
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)
![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)